The synthesis of Wee1-IN-5 involves several steps that utilize advanced organic chemistry techniques. The compound is typically synthesized through a multi-step process that includes:
The specific synthetic route may vary, but it generally involves modifications to known Wee1 inhibitors to enhance their efficacy and selectivity .
Wee1-IN-5 has a well-defined molecular structure characterized by specific functional groups that contribute to its inhibitory activity. The structural formula can be represented as follows:
The compound features a central aromatic ring system, which is crucial for its interaction with the ATP-binding site of the Wee1 kinase. The presence of nitrogen atoms in its structure facilitates hydrogen bonding with the kinase, enhancing binding affinity .
Wee1-IN-5 primarily acts through competitive inhibition of the Wee1 kinase. The key chemical reaction involves:
The inhibitor's action can lead to increased DNA damage due to unregulated entry into mitosis, making it particularly effective in combination with DNA-damaging agents such as cisplatin .
The mechanism of action for Wee1-IN-5 involves several key processes:
This mechanism underscores the potential therapeutic applications of Wee1 inhibitors in enhancing the efficacy of existing cancer treatments .
Wee1-IN-5 exhibits several notable physical and chemical properties:
These properties are critical for determining appropriate formulations for therapeutic use and for understanding its behavior in biological systems .
Wee1-IN-5 has significant scientific applications, particularly in cancer research:
WEE1 kinase, a critical regulator of cell division, belongs to the serine/threonine kinase family with evolutionary conservation spanning from yeast to humans. Its primary function centers on controlling cell cycle progression, particularly at key transition points vulnerable to genomic instability [4] [8].
WEE1 exerts precise control over the G₂ to mitosis (M) transition primarily through inhibitory phosphorylation of cyclin-dependent kinases CDK1 and CDK2. Specifically, WEE1 phosphorylates CDK1 on tyrosine 15 (Y15), while the related kinase PKMYT1 (also known as MYT1) phosphorylates both threonine 14 (T14) and Y15 residues [4] [8]. These modifications prevent ATP binding, rendering the CDK1/cyclin B complex (mitosis-promoting factor, MPF) inactive. This inhibition creates a crucial pause at the G₂/M border, providing time for DNA damage repair before chromosome segregation commences. Phosphorylation status is dynamically regulated by the opposing activity of CDC25 phosphatases. Upon DNA damage, WEE1 activity is reinforced, strengthening the G₂ arrest. Inhibition of WEE1 forces premature CDK1/2 activation, triggering unscheduled mitotic entry with unrepaired DNA – a state leading to mitotic catastrophe and cell death [1] [4] [8].
Beyond the G₂/M checkpoint, WEE1 plays a vital role during DNA synthesis (S phase). It phosphorylates CDK2 on Y15, modulating its activity to prevent excessive firing of replication origins. Uncontrolled origin firing, resulting from WEE1 inhibition, depletes the pool of essential replication factors like replication protein A1 (RPA1), leading to replication fork stalling, collapse, and DNA double-strand breaks – a phenomenon termed replication catastrophe [4] [6] [8]. Furthermore, WEE1 indirectly regulates the structure-selective endonuclease MUS81-EME1/2 complex by inhibiting CDK-mediated MUS81 activation. This restraint prevents the untimely cleavage of replication intermediates and aberrant DNA structures, thereby preserving replication fork integrity and genomic stability under stress conditions [4] [8]. DNA damage during S phase (e.g., from chemotherapy or endogenous stress) activates the ATR-CHK1 pathway, which further enhances WEE1 activity, promoting S and G₂ phase arrests to facilitate repair [7] [8].
Table 1: Evolutionarily Conserved Functions of WEE1 Kinase
Cell Cycle Phase | Primary Regulatory Mechanism | Key Substrates | Biological Consequence of WEE1 Activity | Consequence of WEE1 Loss/Inhibition |
---|---|---|---|---|
S Phase | CDK2-Y15 Phosphorylation | CDK2 | Limits replication origin firing, stabilizes replication forks | Replication fork collapse, DNA damage, replication catastrophe |
S/G₂ Phase | MUS81 Inhibition (indirect) | CDK1/CDK2 (phospho-regulation) | Prevents premature cleavage of replication intermediates | Unscheduled MUS81 activation, genomic instability |
G₂/M Phase | CDK1-Y15 Phosphorylation | CDK1/Cyclin B (MPF) | Enforces G₂ arrest for DNA repair | Premature mitotic entry, mitotic catastrophe |
While WEE1's canonical roles focus on cell cycle and DNA damage checkpoints, emerging research reveals critical non-canonical functions contributing to tumorigenesis and cancer cell survival.
WEE1 directly phosphorylates histone H2B at tyrosine 37 (H2B-Y37ph). This modification occurs near the site of H2B ubiquitination (a mark associated with active transcription) and plays a crucial role in regulating chromatin dynamics. Inhibition of WEE1 kinase activity or suppression of its expression significantly reduces H2B-Y37 phosphorylation levels, leading to a concurrent increase in core histone transcription [3] [4]. This suggests WEE1 acts as a key regulator linking cell cycle control, DNA replication, and chromatin structure. Dysregulation of H2B-Y37ph through aberrant WEE1 activity could contribute to epigenetic instability, altered gene expression patterns, and ultimately, oncogenic transformation or cancer cell adaptation [4].
WEE1 influences the stability of key cell cycle regulators by modulating ubiquitin-mediated proteolysis. It regulates the SKP2/p27ᴷᴵᴾ¹ axis. p27ᴷᴵᴾ¹ is a cyclin-dependent kinase inhibitor (CKI) that negatively regulates G₁/S transition. SKP2 is the F-box protein component of the SCFᴿᴼᴄ¹ (SKP1-CUL1-F-box protein) E3 ubiquitin ligase complex responsible for targeting p27ᴷᴵᴾ¹ for degradation. WEE1 activity can impact SKP2 function and consequently p27ᴷᴵᴾ¹ stability. Altered WEE1 levels in cancer can lead to dysregulated p27ᴷᴵᴾ¹ degradation, promoting uncontrolled cell cycle progression and contributing to tumor aggressiveness [3] [7].
WEE1 expression and function are frequently altered in human cancers, positioning it as a significant therapeutic target.
The tumor suppressor p53 is a master regulator of the G₁/S checkpoint and the DNA damage response. Mutations in the TP53 gene, found in over 50% of all human cancers, inactivate this critical checkpoint. Consequently, cancer cells with TP53 mutations become heavily reliant on the G₂/M checkpoint, governed by WEE1 and CHK1, to survive endogenous replication stress and DNA damage [3] [4] [7]. This creates a state of conditional vulnerability. Tumors harboring TP53 mutations often exhibit increased replication stress and consequently show heightened sensitivity to WEE1 inhibition. Inhibition of WEE1 in TP53-mutant cells forces premature mitosis without adequate DNA repair, leading to catastrophic cell death, effectively exploiting the loss of the G₁/S checkpoint [1] [3] [7]. High replication stress signatures (e.g., caused by oncogene activation like MYC or RAS) also correlate with sensitivity to WEE1 inhibitors [4] [7] [8].
WEE1 is frequently overexpressed in a wide spectrum of malignancies compared to corresponding normal tissues. Comprehensive analyses, including comparisons across 34 cancer types, revealed increased WEE1 mRNA expression in 77% of samples [3] [7]. Elevated WEE1 protein levels or activity have been consistently documented in glioma, malignant melanoma, breast cancer (particularly triple-negative/basal-like subtypes), osteosarcoma, hepatocellular carcinoma, medulloblastoma, seminoma, and gastric cancer [1] [3] [4]. Critically, high WEE1 expression is often associated with advanced disease stage, metastasis, poor prognosis, and resistance to conventional therapies:
Table 2: WEE1 Dysregulation in Human Malignancies
Cancer Type | Alteration/Observation | Clinical/Pathological Correlation | Reference (from Search Results) |
---|---|---|---|
Gastric Cancer | Overexpression | Poor prognosis in Stage IV; Poor survival in males with lymph node metastasis | [3] |
Ovarian Cancer | Overexpression post-chemotherapy | Poor prognosis, Therapy resistance | [7] |
Glioblastoma | Overexpression | Malignancy grade, Poor outcome | [4] [7] |
Melanoma | Overexpression during progression | Increased tumor burden, Metastasis, Ulceration | [4] [7] |
Breast Cancer (TNBC/Basal-like) | Essential for survival | Identified as target via RNAi screen | [1] [4] |
Multiple Cancers | TP53 mutation co-occurrence | Increased replication stress, Sensitivity to WEE1i | [1] [3] [4] |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1